molecular formula C30H32N4O3S B11096417 3'-(4-ethoxyphenyl)-5'-methyl-1-[(4-phenylpiperazin-1-yl)methyl]-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione

3'-(4-ethoxyphenyl)-5'-methyl-1-[(4-phenylpiperazin-1-yl)methyl]-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione

Cat. No.: B11096417
M. Wt: 528.7 g/mol
InChI Key: ZYCQCVSNFXTPKG-UHFFFAOYSA-N
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Description

3’-(4-ETHOXYPHENYL)-5’-METHYL-1-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-4’{H}-SPIRO[INDOLE-3,2’-[1,3]THIAZOLIDINE]-2,4’(1{H})-DIONE is a complex organic compound with potential applications in medicinal chemistry and pharmacology. This compound features a unique spiro structure, which is a bicyclic system where two rings are connected through a single atom. The presence of various functional groups, including an ethoxyphenyl, methyl, phenylpiperazine, and thiazolidine, contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

The synthesis of 3’-(4-ETHOXYPHENYL)-5’-METHYL-1-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-4’{H}-SPIRO[INDOLE-3,2’-[1,3]THIAZOLIDINE]-2,4’(1{H})-DIONE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Spirocyclization: The spiro linkage is formed by reacting the indole derivative with a thiazolidine precursor under specific conditions, such as heating in the presence of a catalyst.

    Functional Group Modifications:

Industrial production methods for this compound would require optimization of reaction conditions, including temperature, pressure, and the use of catalysts, to ensure high yield and purity.

Chemical Reactions Analysis

3’-(4-ETHOXYPHENYL)-5’-METHYL-1-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-4’{H}-SPIRO[INDOLE-3,2’-[1,3]THIAZOLIDINE]-2,4’(1{H})-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.

Scientific Research Applications

3’-(4-ETHOXYPHENYL)-5’-METHYL-1-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-4’{H}-SPIRO[INDOLE-3,2’-[1,3]THIAZOLIDINE]-2,4’(1{H})-DIONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit properties such as anti-inflammatory, anticancer, or antimicrobial effects.

    Biological Research: Researchers investigate its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: The compound’s chemical reactivity makes it useful in the synthesis of other complex molecules, which can be applied in various industries, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3’-(4-ETHOXYPHENYL)-5’-METHYL-1-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-4’{H}-SPIRO[INDOLE-3,2’-[1,3]THIAZOLIDINE]-2,4’(1{H})-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar compounds to 3’-(4-ETHOXYPHENYL)-5’-METHYL-1-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-4’{H}-SPIRO[INDOLE-3,2’-[1,3]THIAZOLIDINE]-2,4’(1{H})-DIONE include other spiroindole derivatives and thiazolidine-containing compounds. These compounds share structural similarities but may differ in their functional groups and biological activities. Examples include:

    Spiroindole Derivatives: Compounds with similar spiro structures but different substituents on the indole and thiazolidine rings.

    Thiazolidine Derivatives: Molecules containing the thiazolidine ring but with variations in other parts of the structure.

The uniqueness of 3’-(4-ETHOXYPHENYL)-5’-METHYL-1-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-4’{H}-SPIRO[INDOLE-3,2’-[1,3]THIAZOLIDINE]-2,4’(1{H})-DIONE lies in its specific combination of functional groups and its potential for diverse biological activities.

Properties

Molecular Formula

C30H32N4O3S

Molecular Weight

528.7 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-5-methyl-1'-[(4-phenylpiperazin-1-yl)methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione

InChI

InChI=1S/C30H32N4O3S/c1-3-37-25-15-13-24(14-16-25)34-28(35)22(2)38-30(34)26-11-7-8-12-27(26)33(29(30)36)21-31-17-19-32(20-18-31)23-9-5-4-6-10-23/h4-16,22H,3,17-21H2,1-2H3

InChI Key

ZYCQCVSNFXTPKG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(SC23C4=CC=CC=C4N(C3=O)CN5CCN(CC5)C6=CC=CC=C6)C

Origin of Product

United States

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